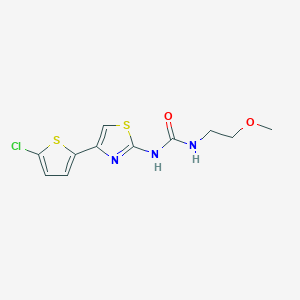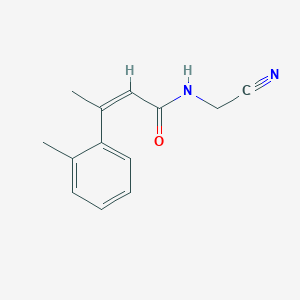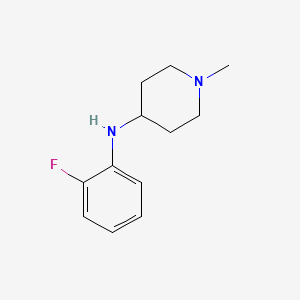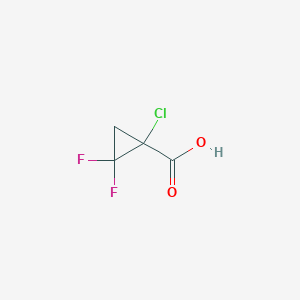![molecular formula C22H12Cl4N2O3 B2406564 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 477853-35-3](/img/structure/B2406564.png)
3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It has a molecular formula of C22H12Cl4N2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of 3,4-dichlorobenzoyl chloride, which can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of dichlorobenzoyl and dichlorobenzyl groups indicates that the molecule contains multiple chlorine atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 636.2±65.0 °C and a predicted density of 1.51±0.1 g/cm3. Its pKa is predicted to be -1.85±0.20 .科学的研究の応用
Antibacterial and Antifungal Applications
Research has shown that certain derivatives of 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one have significant antibacterial and antifungal properties. For instance, metal chelates derived from these compounds have demonstrated enhanced biological activity against selected fungal and bacterial species, surpassing their uncomplexed ligands in effectiveness (Khalid, Sumrra, & Chohan, 2020).
Antimalarial Properties
Some derivatives of this compound have been found to possess potent antimalarial properties. These derivatives have been tested and shown to be highly active against malaria in both rodents and primates, indicating their potential as effective antimalarial agents (Kesten et al., 1992).
Anti-Tubercular and Antimalarial Activity
Further studies have synthesized and characterized specific derivatives for their anti-tubercular and antimalarial activity. This highlights the versatility of these compounds in treating multiple infectious diseases (Akhaja & Raval, 2012).
Corrosion Inhibition
In addition to their biomedical applications, derivatives of this compound have also been studied for their potential as corrosion inhibitors. Research includes synthesizing new derivatives and evaluating their effectiveness in protecting metals, particularly in marine environments (Ahmed, 2018).
Central Nervous System Depressant Activity
Some derivatives have been investigated for their potential central nervous system depressant activity, suggesting their potential use in neurological or psychiatric disorders (Rawat & Shukla, 2016).
Pharmaceutical Scaffold Applications
Various derivatives of this compound serve as vital scaffolds in pharmaceutical research, aiding in the development of new drugs and therapeutic agents (Cheung, Harris, & Lackey, 2001).
Antibacterial, Antifungal, and Antitubercular Activity
Continued research on 1,3-dihydro-2H-indol-2-ones derivatives, closely related to the compound , has revealed a wide range of activities including antibacterial, antifungal, and antitubercular effects, further showcasing the potential of these compounds in combating various infectious diseases (Akhaja & Raval, 2011).
特性
IUPAC Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O3/c23-13-6-7-14(17(25)10-13)22(30)31-27-20-15-3-1-2-4-19(15)28(21(20)29)11-12-5-8-16(24)18(26)9-12/h1-10H,11H2/b27-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTABZOMNHUSGD-OOAXWGSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)






![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)